molecular formula C21H27N3O4S B2765904 N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049514-07-9

N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2765904
CAS RN: 1049514-07-9
M. Wt: 417.52
InChI Key: ODMADGOAIUUFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, and learning .

Mode of Action

This compound interacts with its targets (AChE and BChE) by inhibiting their activity . By doing so, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals, particularly in individuals where the function of these enzymes is impaired .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological processes. The increased concentration of acetylcholine can lead to enhanced nerve signal transmission, affecting various downstream effects such as muscle movement, memory formation, and regulation of heart rate .

Result of Action

The result of the compound’s action is the inhibition of AChE and BChE, leading to an increase in acetylcholine levels . This can enhance nerve signal transmission, potentially improving functions such as muscle movement and memory formation. In the context of inflammation, it has been suggested that similar compounds may reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-29(26,19-7-8-20-21(17-19)28-16-15-27-20)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,17,22H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMADGOAIUUFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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